molecular formula C11H9NO3 B14529419 N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]benzamide

N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]benzamide

Cat. No.: B14529419
M. Wt: 203.19 g/mol
InChI Key: CTKURQIGLVRTJS-LJJHHVQASA-N
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Description

N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a hydroxyprop-2-enylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]benzamide can be achieved through several methods. One common approach involves the condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is efficient and eco-friendly, providing high yields of the desired product.

Another method involves the use of N-Alloc-, N-Boc-, and N-Cbz-protected amines, which are converted to amides through a one-pot synthesis involving isocyanate intermediates . This approach is advantageous due to its mild reaction conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of ultrasonic irradiation and Lewis acidic ionic liquids provides a scalable and environmentally friendly approach to producing this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted benzamides. These products have diverse applications in different fields, including pharmaceuticals and materials science.

Scientific Research Applications

N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting NF-kB activation . This leads to cell cycle arrest and programmed cell death, making these compounds potential candidates for cancer therapy.

Comparison with Similar Compounds

N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]benzamide

InChI

InChI=1S/C11H9NO3/c13-7-9(8-14)6-12-11(15)10-4-2-1-3-5-10/h1-8,13H/b9-7-,12-6?

InChI Key

CTKURQIGLVRTJS-LJJHHVQASA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N=C/C(=C/O)/C=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=CC(=CO)C=O

Origin of Product

United States

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